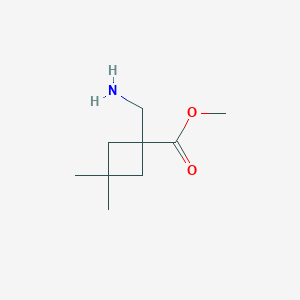
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of 3,3-dimethylcyclobutanone with formaldehyde and methylamine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality but different structural properties.
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: A compound with similar aminomethyl and carboxylate groups but a different core structure.
Uniqueness: Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.
Biological Activity
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate (CAS Number: 1870529-68-2) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure : The compound features a cyclobutane ring with a carboxylate group and an aminomethyl substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 1870529-68-2 |
The biological activity of this compound is not fully elucidated, but several mechanisms have been proposed based on related compounds:
- Immune Modulation : Similar compounds have shown the ability to interact with immune cells, potentially modulating their activity. For instance, dimethyl fumarate (DMF), a related compound, has been reported to enhance natural killer (NK) cell activity against tumor cells and reduce inflammatory cytokine production in various models .
- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for compounds targeting central nervous system disorders. DMF's capacity to penetrate the BBB suggests that this compound may also exhibit similar properties, allowing it to exert effects in neuroinflammatory conditions .
- Cytoprotective Effects : Compounds with similar structures have been shown to upregulate detoxification enzymes and inhibit pro-inflammatory pathways, offering cytoprotection against neuronal damage . These actions are mediated through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.
Case Studies and Experimental Data
Safety and Toxicology
While detailed toxicological data specific to this compound are sparse, related compounds have undergone extensive safety evaluations. It is essential for future research to assess the safety profile of this compound through comprehensive toxicological studies.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
VPIKYBFXXYMHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CN)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















